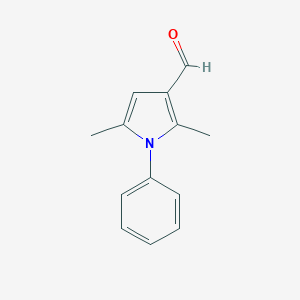

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNROIXNEIZSESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058887 | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-18-1 | |

| Record name | 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8ELR8SUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Abstract

This guide provides a comprehensive technical overview of a robust and efficient two-step synthetic pathway for this compound, a valuable heterocyclic building block. The synthesis leverages two classical name reactions: the Paal-Knorr synthesis for the formation of the core pyrrole ring, followed by the Vilsmeier-Haack reaction for the regioselective introduction of the carbaldehyde functionality. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical process parameters grounded in established chemical literature. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Significance of the Pyrrole Scaffold

The pyrrole molecular framework is a cornerstone in medicinal chemistry and materials science, found in a vast number of natural products and synthetic compounds of significant biological and industrial importance.[1][2] Pyrrole derivatives exhibit a wide spectrum of therapeutic activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The target molecule, this compound, serves as a key intermediate in the synthesis of more complex pharmaceuticals, such as kinase inhibitors, and in the development of organic semiconductors and fluorescent probes.[4] Its synthesis is therefore of considerable interest.

The logical and most common synthetic approach involves a two-stage process:

-

Construction of the N-phenylated pyrrole core: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

C3-Functionalization: Introduction of a formyl group onto the pyrrole ring.

This guide will detail a field-proven pathway that employs the Paal-Knorr pyrrole synthesis and the Vilsmeier-Haack formylation, two highly reliable and well-understood transformations.

Part 1: Synthesis of the Pyrrole Precursor via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a premier method for constructing pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[5][6] For the synthesis of our precursor, 2,5-dimethyl-1-phenyl-1H-pyrrole, the reaction utilizes 2,5-hexanedione and aniline.

Mechanistic Rationale

The reaction mechanism is initiated by the nucleophilic attack of the primary amine (aniline) on one of the protonated carbonyl groups of the 1,4-diketone (2,5-hexanedione) to form a hemiaminal intermediate.[5] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, leading to a dihydroxytetrahydropyrrole derivative.[5] The final step is a dehydration cascade, eliminating two molecules of water to yield the stable, aromatic pyrrole ring.[7]

Computational studies suggest that the cyclization of the hemiaminal intermediate is the rate-determining step of the reaction.[1][8] The use of a weak acid catalyst, such as acetic acid or a drop of hydrochloric acid, accelerates the reaction by protonating the carbonyls, making them more electrophilic.[6][9]

Visualization of the Paal-Knorr Pathway

Caption: Paal-Knorr synthesis of the pyrrole precursor.

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol is adapted from established microscale and conventional procedures for the Paal-Knorr reaction.[9][10]

Materials:

-

Aniline (2.0 mmol, 186 mg)

-

2,5-Hexanedione (2.0 mmol, 228 mg)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL) for precipitation

-

Methanol/Water (9:1) mixture for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[3][9]

-

Catalysis: Carefully add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.[3][9]

-

Reflux: Heat the mixture at reflux for 15-30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reflux period, cool the reaction mixture in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the crude product.[3][9]

-

Isolation: Collect the resulting crystals by vacuum filtration, washing the solid with cold water.

-

Purification: Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain pure, crystalline 2,5-dimethyl-1-phenyl-1H-pyrrole.[9]

Tabulated Reaction Parameters

The Paal-Knorr synthesis is versatile, and various conditions have been successfully employed. Greener methods using water as a solvent or employing heterogeneous catalysts have also been developed.[1][11]

| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hydrochloric Acid (cat.) | Methanol | Reflux (~65) | 15 min | High | [3][9] |

| Acetic Acid | Ethanol | 80 | 2-10 min (Microwave) | 65-89 | [9] |

| Fe³⁺-montmorillonite | None (Solvent-free) | Room Temp | 45 min | ~95 | [1] |

| Graphene Oxide (GO) | Water | 100 | 2 h | High | [11] |

| CATAPAL 200 (Alumina) | None (Solvent-free) | 60 | 45 min | 68-97 | [12] |

Part 2: C3-Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[13][14] The pyrrole ring is particularly activated towards electrophilic substitution, making it an ideal substrate.[14][15] Formylation occurs preferentially at the α-position (C2 or C5); however, since these positions are blocked in our precursor, the reaction proceeds regioselectively at the β-position (C3).

Mechanistic Rationale

The reaction proceeds in three distinct stages:[16][17]

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[14][18] This formation is exothermic and must be controlled by cooling.[19]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[17][20] A subsequent deprotonation by DMF restores the aromaticity of the ring, forming an iminium salt intermediate.[14]

-

Hydrolysis: During aqueous work-up, the iminium salt intermediate is readily hydrolyzed to yield the final aryl aldehyde.[14][18]

Visualization of the Vilsmeier-Haack Pathway

Caption: Vilsmeier-Haack formylation of the pyrrole core.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions for pyrrole derivatives.[19][21]

Materials:

-

2,5-Dimethyl-1-phenyl-1H-pyrrole (10.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃, 12.0 mmol)

-

Anhydrous Dichloromethane (DCM, optional solvent)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath.[19]

-

Reagent Addition: Add phosphorus oxychloride (12.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.[21] Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 2,5-dimethyl-1-phenyl-1H-pyrrole (10.0 mmol) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[21] The reaction may be gently heated (40-60 °C) to drive it to completion.[19] Monitor progress by TLC.

-

Work-up (Quenching & Hydrolysis): Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice (approx. 100 g).[21] Stir the mixture vigorously for 30 minutes to fully hydrolyze the intermediate iminium salt.[21]

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[21]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3 x 30 mL).[21]

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Tabulated Reaction Parameters

| Parameter | Value/Condition | Rationale | Reference |

| Stoichiometry (Reagent:Pyrrole) | 1.1 to 1.5 : 1.0 | A slight excess of the Vilsmeier reagent ensures complete conversion. | [19] |

| Reagent Formation Temp. | 0–10 °C | The formation is exothermic; low temperature prevents reagent decomposition. | [19] |

| Pyrrole Addition Temp. | 0–5 °C | Critical to control the reaction rate and prevent side reactions. | [19] |

| Reaction Temperature | Room Temp to 60 °C | Dependent on substrate reactivity; heating can drive the reaction to completion. | [19][21] |

| Reaction Time | 2–4 hours | Typically sufficient for full conversion; should be monitored by TLC. | [19][21] |

Physicochemical Properties & Applications

This compound

-

Molecular Formula: C₁₃H₁₃NO[22]

-

Molecular Weight: 199.25 g/mol [22]

-

Appearance: White to pale brown crystalline powder.[23]

-

Melting Point: 89-90 °C[22] (Commercial sources may list ranges like 86.5-92.5 °C[23])

-

CAS Number: 83-18-1[22]

The applications of this compound are diverse, serving primarily as a versatile intermediate.[22] Its derivatives are explored in pharmaceuticals as potential antimicrobial and antifungal agents.[22] In materials science, the conjugated structure is valuable for developing new organic materials and coatings.[4][22]

Conclusion

The synthesis of this compound is reliably achieved through a sequential Paal-Knorr condensation and Vilsmeier-Haack formylation. This two-step pathway is characterized by high yields, operational simplicity, and robust, well-documented reaction mechanisms. By understanding the causality behind each procedural step—from catalyst choice in the Paal-Knorr synthesis to temperature control during Vilsmeier reagent formation—researchers can confidently and efficiently produce this valuable heterocyclic intermediate for applications in drug discovery, materials science, and beyond.

References

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 16. chemtube3d.com [chemtube3d.com]

- 17. youtube.com [youtube.com]

- 18. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 21. benchchem.com [benchchem.com]

- 22. Buy this compound | 83-18-1 [smolecule.com]

- 23. L05836.14 [thermofisher.com]

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Authored by: A Senior Application Scientist

Foreword

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Within this class, this compound stands out as a strategically functionalized and highly versatile synthetic intermediate. The deliberate placement of methyl groups at the α-positions (2 and 5) effectively blocks the most reactive sites for electrophilic substitution, thereby directing functionalization to the less reactive β-position (3).[3] The introduction of a carbaldehyde group at this position provides a reactive handle for a multitude of subsequent transformations.

This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this molecule's unique characteristics for the synthesis of complex chemical entities, from novel therapeutic agents to advanced organic materials. We will delve into the causality behind synthetic strategies, provide validated experimental frameworks, and explore the compound's potential in modern chemical research.

Core Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline organic compound. Its core structure consists of a five-membered pyrrole ring, N-substituted with a phenyl group, C-substituted with two methyl groups, and featuring an aldehyde functional group at the 3-position.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO | [4][5][6][7] |

| Molecular Weight | 199.25 g/mol | [4][5][6][7] |

| CAS Number | 83-18-1 | [4][7][8] |

| Appearance | White to cream or pale brown crystals/powder | [8] |

| Melting Point | 86.5–92.5 °C | [4][8][9] |

| Boiling Point | ~190 °C at 12 Torr | [4][9] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5][9] |

| Sensitivity | Air sensitive | [7][9] |

Structural and Spectroscopic Characterization

Computational modeling using Density Functional Theory (DFT) indicates that the pyrrole ring maintains a high degree of planarity in its ground state, which is characteristic of its aromatic nature.[4] The electron-donating methyl groups at positions 2 and 5 enhance the electron density within the heterocyclic ring through inductive and hyperconjugative effects, while the aldehyde group acts as an electron-withdrawing functionality.[4]

While specific, high-resolution spectra for this exact compound are not publicly available in the provided search results, typical spectroscopic data for closely related structures can be used for characterization. For its precursor, 2,5-dimethyl-1-phenylpyrrole, the following data has been reported:

-

¹H NMR (CDCl₃): δ = 2.04 (s, 6H, 2xCH₃), 5.91 (s, 2H, pyrrole-H), 7.22 (m, 2H, phenyl-H), and 7.44 (m, 3H, phenyl-H).[10]

-

¹³C NMR (CDCl₃): δ = 13.05, 105.64, 127.64, 128.81, 129.06, and 139.00.[10]

Upon formylation to yield the target compound, one would expect the disappearance of one of the pyrrole proton signals (at δ 5.91) and the appearance of a new aldehyde proton signal (CHO) significantly downfield (typically δ 9-10 ppm), along with a carbonyl carbon signal in the ¹³C NMR spectrum (typically δ 185-200 ppm).

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is most efficiently achieved via a two-step process. First, the core pyrrole ring is constructed, followed by the introduction of the aldehyde group. This sequence ensures high regioselectivity and good overall yield.

Step 1: Paal-Knorr Synthesis of the Pyrrole Core

The foundational step is the synthesis of the precursor, 2,5-Dimethyl-1-phenylpyrrole , via the Paal-Knorr synthesis. This classic reaction remains one of the most robust and widely used methods for preparing substituted pyrroles.[1][10][11]

Causality: The Paal-Knorr reaction is predicated on the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (aniline).[12][13] The reaction proceeds under weakly acidic conditions, which serve to activate the carbonyl groups for nucleophilic attack by the amine without promoting side reactions like furan formation.[13]

Experimental Protocol: Microscale Paal-Knorr Synthesis

This protocol is adapted from established microscale laboratory procedures.[10][12]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).

-

Catalysis: Add one drop of concentrated hydrochloric acid (HCl) to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, add the reaction mixture to 5.0 mL of 0.5 M HCl, kept cool in an ice bath, to precipitate the product.

-

Purification: Collect the crystals via vacuum filtration and recrystallize from a 9:1 methanol/water mixture (1 mL) to yield the pure 2,5-dimethyl-1-phenylpyrrole. A typical yield is approximately 52%.[12]

Step 2: Vilsmeier-Haack Formylation

With the pyrrole core synthesized, the aldehyde group is introduced at the 3-position using the Vilsmeier-Haack reaction. This is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[14][15][16]

Causality and Regioselectivity: The Vilsmeier-Haack reagent, a chloroiminium salt, is a weak electrophile that preferentially attacks electron-rich systems.[17] In 2,5-dimethyl-1-phenylpyrrole, the α-positions (2 and 5) are sterically blocked by the methyl groups. This steric hindrance, combined with the high electron density of the pyrrole ring, directs the electrophilic substitution to one of the available β-positions (3 or 4), resulting in the desired 3-carbaldehyde product.[3]

Experimental Protocol: General Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on standard methods for formylating heterocyclic compounds.[17][18]

-

Reagent Preparation: In a flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0°C. Add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise while maintaining the temperature. Stir for a short period to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 2,5-dimethyl-1-phenylpyrrole (1.0 equivalent) in a minimal amount of DMF or an inert solvent like dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours). Monitor the reaction's completion by TLC.

-

Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) to neutralize the acid and hydrolyze the iminium intermediate.[17][18]

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the target aldehyde.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a wide range of chemical derivatives.

Key Transformations of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄).[4] This carboxylic acid derivative is another valuable building block for amide coupling and esterification reactions.

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol, (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol , using mild reducing agents such as sodium borohydride (NaBH₄).[4]

-

Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles. For instance, reaction with primary amines or hydrazines yields imines and hydrazones, respectively. These reactions are fundamental for constructing more complex molecular scaffolds and are often employed in the synthesis of bioactive compounds.[4]

Applications in Research and Development

This compound is not merely a laboratory curiosity; it is a key intermediate with documented applications in several high-value areas:

-

Pharmaceuticals: It serves as a precursor in the synthesis of kinase inhibitors and anti-inflammatory agents.[5] Furthermore, it has been used as a reagent in the discovery of novel pyrrolone-based antimalarial compounds.[9] The broader class of pyrrole derivatives is known to possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][4]

-

Materials Science: The conjugated π-system of the pyrrole ring makes this compound and its derivatives valuable in materials science. They have been investigated for applications in organic semiconductors and optoelectronic devices.[5]

-

Dyes and Probes: Due to its aromatic and electron-rich nature, the scaffold is also employed in the preparation of specialized dyes and fluorescent probes for imaging and sensing applications.[5]

Conclusion

This compound is a compound of significant synthetic importance. Its preparation, rooted in the classic Paal-Knorr and Vilsmeier-Haack reactions, is both logical and efficient, providing high regiochemical control. The strategic placement of its functional groups—blocking methyl groups and a reactive aldehyde—makes it an exceptionally versatile platform for chemical innovation. For researchers in drug discovery, medicinal chemistry, and materials science, this molecule offers a reliable and adaptable starting point for the construction of complex, high-value molecular architectures. A thorough understanding of its properties and reactivity is crucial for unlocking its full synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. alliedacademies.org [alliedacademies.org]

- 3. 2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 2199-63-5 | Benchchem [benchchem.com]

- 4. Buy this compound | 83-18-1 [smolecule.com]

- 5. This compound [myskinrecipes.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]

- 8. L05836.14 [thermofisher.com]

- 9. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. chemistry-online.com [chemistry-online.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 16. ijpcbs.com [ijpcbs.com]

- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 18. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde from Aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth, scientifically grounded methodology for the synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthetic pathway originates from the readily available starting material, aniline, and proceeds through a robust two-step sequence. The core transformations involve an acid-catalyzed Paal-Knorr condensation to construct the N-phenylated pyrrole ring, followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality. This document elucidates the mechanistic underpinnings of each reaction, offers detailed, field-proven experimental protocols, and discusses the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: Strategic Overview

The target molecule, this compound, serves as a key intermediate in the development of kinase inhibitors, anti-inflammatory agents, and functional organic materials such as dyes and semiconductors.[1] Its synthesis from basic precursors is therefore of significant interest. The strategy detailed herein is predicated on a logical and efficient construction of the molecule, beginning with the formation of the core heterocyclic scaffold, followed by its functionalization.

The overall synthetic transformation is achieved in two distinct, high-yielding steps:

-

Paal-Knorr Pyrrole Synthesis: Condensation of aniline with 2,5-hexanedione (acetonylacetone) to form the intermediate, 2,5-dimethyl-1-phenyl-1H-pyrrole.[2]

-

Vilsmeier-Haack Reaction: Formylation of the electron-rich pyrrole intermediate to yield the final aldehyde product.[3][4]

This approach is favored for its reliability, scalability, and the use of well-established, understood, and documented chemical reactions.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classic and highly effective method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[5][6] This reaction proceeds under neutral or weakly acidic conditions, which are ideal for preventing the acid-catalyzed self-condensation of the dione or the formation of furan byproducts.[6]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the primary amine (aniline) on one of the protonated carbonyl carbons of 2,5-hexanedione, forming a hemiaminal intermediate. A subsequent intramolecular nucleophilic attack by the nitrogen onto the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[5] This cyclization is the rate-determining step. The final pyrrole is then formed through a sequence of dehydration steps, which eliminate two molecules of water to establish the aromatic ring system.[5][7] Computational studies support the hemiaminal cyclization as the preferred mechanistic pathway over an alternative enamine cyclization.[8]

Caption: Key mechanistic stages of the Paal-Knorr synthesis.

Experimental Protocol

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq) and 2,5-hexanedione (1.05 eq).

-

Add glacial acetic acid, serving as both a catalyst and solvent (approximately 3-5 mL per 10 mmol of aniline).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water (approx. 50 mL). An oily product or solid precipitate should form.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 2,5-dimethyl-1-phenyl-1H-pyrrole can be purified by vacuum distillation or column chromatography if necessary, though it is often of sufficient purity for the subsequent step.

Reagent Data Table

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) | Density (g/mL) |

| Aniline | C₆H₇N | 93.13 | 1.0 | 1.022 |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 1.05 | 0.97 |

| Acetic Acid | C₂H₄O₂ | 60.05 | Catalyst/Solvent | 1.049 |

Part 2: Vilsmeier-Haack Formylation of the Pyrrole Core

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][9] Pyrroles are particularly reactive substrates for this transformation due to the electron-donating nature of the nitrogen atom, which activates the ring towards electrophilic attack.[9][10]

Mechanistic Rationale

The reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[11][12] This iminium ion is a relatively weak electrophile, making it highly selective for electron-rich substrates.[10]

In the second stage, the π-system of the 2,5-dimethyl-1-phenyl-1H-pyrrole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[12] This electrophilic aromatic substitution results in the formation of a new iminium salt intermediate attached to the pyrrole ring. Subsequent aqueous workup, typically with a mild base like sodium acetate, hydrolyzes this intermediate to furnish the final aldehyde product, this compound.[3][9]

Caption: Logical flow of the Vilsmeier-Haack reaction.

Experimental Protocol

-

In a three-neck round-bottom flask fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Dissolve the 2,5-dimethyl-1-phenyl-1H-pyrrole (1.0 eq) from Part 1 in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

-

After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 1 hour, then heat to 40-50 °C for an additional 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. Stir vigorously for 1 hour. A solid precipitate of the product should form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The product typically presents as a crystalline solid with a melting point of 89-90 °C.[13]

Reagent Data Table

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (Relative) | Density (g/mL) |

| 2,5-Dimethyl-1-phenyl-1H-pyrrole | C₁₂H₁₃N | 171.24 | 1.0 | ~1.0 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.2 | 1.645 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 3.0 + Solvent | 0.944 |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound from aniline. By leveraging the well-understood Paal-Knorr condensation and Vilsmeier-Haack formylation reactions, this guide offers a robust framework for researchers. The causality-driven explanations for experimental choices and detailed protocols are designed to empower scientists to successfully replicate and, if necessary, adapt this synthesis for their specific research and development needs. The final product is a versatile chemical intermediate poised for further elaboration in the pursuit of novel pharmaceuticals and advanced materials.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. Buy this compound | 83-18-1 [smolecule.com]

CAS number for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS: 83-18-1) for Advanced Research and Development

Introduction

This compound is a heterocyclic aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. The pyrrole core is a privileged scaffold, appearing in a vast array of natural products and synthetic compounds with significant biological activity, including pharmaceuticals, agrochemicals, and functional materials.[1][2] This compound, distinguished by its specific substitution pattern—two methyl groups enhancing stability and a phenyl group influencing electronic properties and steric hindrance, coupled with a reactive carbaldehyde functional group—presents a unique platform for chemical diversification. Its utility is particularly pronounced in medicinal chemistry, where it acts as a key intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and antimalarial drugs.[3][4] Furthermore, its conjugated structure makes it a person of interest in materials science for the development of organic semiconductors and dyes.[3]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep understanding of the compound's synthesis, reactivity, and application, grounded in mechanistic principles and practical, field-proven insights.

Chapter 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This chapter delineates the key identifiers, physical characteristics, and structural features of this compound.

Identifiers and Nomenclature

For clarity and precision in scientific communication, the compound is identified by several names and registry numbers.

| Identifier | Value |

| CAS Number | 83-18-1[4][5][6][7][8][9][10][11] |

| IUPAC Name | 2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde[6] |

| Synonyms | 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 3-Formyl-2,5-dimethyl-1-phenylpyrrole, NSC 68230[4][6][11] |

| Molecular Formula | C₁₃H₁₃NO[3][5][6][11] |

| Molecular Weight | 199.25 g/mol [3][4][5][6][11] |

| InChI Key | LNROIXNEIZSESG-UHFFFAOYSA-N[6] |

| SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C=O[6] |

Physical Properties

The physical state and stability of the compound are critical for its handling, storage, and use in reactions.

| Property | Value |

| Appearance | White to cream or pale brown powder/crystals.[5][10] |

| Melting Point | 88-90 °C[4][5][6] |

| Boiling Point | 190 °C @ 12 Torr[4] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3][4] |

| Sensitivity | Reported to be air sensitive; inert gas storage is crucial to prevent oxidation of the aldehyde group.[4] |

Molecular Structure

The arrangement of atoms and electrons in this compound dictates its reactivity and function. The core is a five-membered aromatic pyrrole ring, which imparts significant stability. Computational modeling using Density Functional Theory (DFT) indicates that the pyrrole ring maintains a high degree of planarity in its ground state, which is characteristic of its aromatic nature.[6] The N-phenyl group is typically twisted out of the plane of the pyrrole ring, influencing intermolecular interactions. The aldehyde group at the C3 position is a key site for chemical modification.

Caption: Molecular structure of the target compound.

Chapter 2: Synthesis and Mechanistic Pathways

The synthesis of this compound is a multi-step process that combines classical heterocyclic chemistry with functional group introduction. A logical and efficient synthetic route is paramount for producing high-purity material for research.

Retrosynthetic Analysis

A retrosynthetic approach reveals a practical path to the target molecule. The aldehyde functionality can be installed onto a pre-formed pyrrole ring via an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction. The N-phenyl-2,5-dimethylpyrrole core is a classic target for the Paal-Knorr synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole

The Paal-Knorr synthesis is a robust and high-yielding method for preparing substituted pyrroles.[12] It involves the cyclocondensation of a 1,4-dicarbonyl compound with a primary amine. The choice of water or acetic acid as a solvent can make this an environmentally benign approach.[12]

Causality: The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to form the aromatic pyrrole ring. Using a slight excess of the dicarbonyl component can ensure the complete consumption of the aniline starting material.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq) and 2,5-hexanedione (1.1 eq).

-

Solvent Addition: Add glacial acetic acid or water to serve as the solvent and catalyst.

-

Heating: Heat the reaction mixture to reflux (approx. 100-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the mixture into a beaker of cold water.

-

Extraction: If an organic product layer separates, extract the aqueous phase with a suitable solvent like ethyl acetate or dichloromethane. If the product precipitates, it can be collected by filtration.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Vilsmeier-Haack Formylation

This reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring, such as a pyrrole.[1]

Causality: The reaction involves an electrophilic aromatic substitution. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react to form the electrophilic Vilsmeier reagent (chloroiminium ion). The electron-rich pyrrole ring attacks this electrophile, and subsequent hydrolysis introduces the aldehyde group. The formylation occurs preferentially at the C2 or C3 position; in this N-substituted pyrrole, the C3 position is a likely site.

Step-by-Step Methodology:

-

Reagent Preparation (Caution: Exothermic): In a fume hood, cool a flask of anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 1-phenyl-2,5-dimethylpyrrole (1.0 eq) from the previous step in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

-

Reaction: Slowly add the solution of the pyrrole to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 1-3 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.

-

Neutralization: Basify the aqueous solution by slowly adding a solution of sodium hydroxide or sodium carbonate until the pH is ~8-9. This step hydrolyzes the iminium intermediate to the aldehyde.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the final white to pale brown solid.

Caption: Overall synthesis workflow diagram.

Chapter 3: Applications in Drug Discovery and Materials Science

The true value of a chemical building block is realized in its applications. This compound is a versatile scaffold with significant utility in both life sciences and materials science.

Role as a Pharmacophore and Intermediate

The pyrrole heterocycle is a cornerstone in medicinal chemistry.[2] This specific carbaldehyde derivative serves as an excellent starting point for creating libraries of bioactive compounds.

-

Kinase Inhibitors: The N-phenylpyrrole scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology and immunology. The aldehyde provides a handle for introducing different side chains via reactions like reductive amination to explore the kinase active site.[3]

-

Anti-inflammatory Agents: Pyrrole derivatives have shown promise as anti-inflammatory agents. The core structure can be modified to interact with targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.[3]

-

Antimalarial Compounds: The compound has been used as a reagent in the discovery of pyrrolone-based antimalarials, highlighting its utility in infectious disease research.[4]

-

Enoyl-ACP Reductase (InhA) Inhibitors: The pyrrole carbaldehyde structure is considered a powerful template for designing inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis, making it relevant for developing new anti-tubercular drugs.[13]

Applications in Materials Science

The conjugated π-system of the N-phenylpyrrole core makes it attractive for materials science applications.

-

Organic Semiconductors: The structure supports conjugation, which is a prerequisite for charge transport in organic electronic materials. It can be incorporated into larger polymeric or small-molecule systems for use in organic field-effect transistors (OFETs) and other optoelectronic devices.[3]

-

Dyes and Fluorescent Probes: The aromatic and electron-rich nature of the compound allows it to be used in the preparation of novel dyes. The aldehyde group can be used to link the chromophore to other molecules or surfaces.[3]

Conceptual Drug Design Workflow

The following diagram illustrates a hypothetical workflow for using the title compound to develop a library of potential kinase inhibitors.

Caption: Conceptual workflow for kinase inhibitor discovery.

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

| Parameter | Information |

| Hazard Codes | Xi (Irritant)[4] |

| Risk Statements | R36 (Irritating to eyes)[4] |

| Safety Statements | S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes)[4] |

| Handling | Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. |

| Storage | For long-term stability, store at 2-8°C under a dry, inert atmosphere (Argon or Nitrogen) to prevent degradation, particularly oxidation of the aldehyde group.[3][4] |

References

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound [myskinrecipes.com]

- 4. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy this compound | 83-18-1 [smolecule.com]

- 7. equationchemical.com [equationchemical.com]

- 8. 83-18-1|this compound|BLD Pharm [bldpharm.com]

- 9. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]

- 10. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% 25 g | Request for Quote [thermofisher.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway leading to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the development of pharmaceuticals and functional materials.[1] This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanisms, field-proven experimental protocols, and the critical parameters governing the synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application. The synthesis is presented as a robust two-step process: the initial construction of the N-phenylpyrrole core via the Paal-Knorr synthesis, followed by regioselective formylation at the C-3 position using the Vilsmeier-Haack reaction.

Introduction: Strategic Overview of the Synthesis

The target molecule, this compound, is a highly functionalized pyrrole derivative. The pyrrole scaffold is a cornerstone in medicinal chemistry, and the strategic introduction of methyl, phenyl, and carbaldehyde groups provides multiple points for further molecular elaboration. The synthetic strategy detailed herein is a classic and reliable approach that leverages two powerful named reactions in organic chemistry.

The overall transformation is achieved in two distinct, high-yielding steps:

-

Step 1: Paal-Knorr Pyrrole Synthesis. Formation of the 2,5-dimethyl-1-phenyl-1H-pyrrole core by the condensation of 2,5-hexanedione and aniline.

-

Step 2: Vilsmeier-Haack Formylation. Introduction of the carbaldehyde group at the C-3 position of the pyrrole ring via electrophilic aromatic substitution.

This guide will dissect each step, providing a granular view of the underlying mechanisms and detailed, actionable protocols.

Step 1: Paal-Knorr Synthesis of the 2,5-Dimethyl-1-phenyl-1H-pyrrole Core

The Paal-Knorr synthesis is a cornerstone method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[2] Its enduring utility is a testament to its operational simplicity and generally high yields. In this synthesis, the pyrrole ring is formed through the acid-catalyzed condensation of 2,5-hexanedione with aniline.

Mechanistic Insights

The mechanism of the Paal-Knorr pyrrole synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[3] The reaction is typically catalyzed by a protic or Lewis acid.

-

Initial Nucleophilic Attack: The synthesis commences with the nucleophilic attack of the primary amine (aniline) on one of the carbonyl carbons of the 1,4-dicarbonyl compound (2,5-hexanedione). This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.

-

Dehydration and Aromatization: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-fold dehydration to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.

Validated Experimental Protocol: Microscale Synthesis

This protocol is adapted from established microscale procedures and provides a reliable method for synthesizing the pyrrole core.

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

2,5-Hexanedione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid solution (5.0 mL)

-

Methanol/Water (9:1) mixture for recrystallization

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).

-

Carefully add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Heat the mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid. This will cause the product to precipitate.

-

Collect the crystalline product by vacuum filtration.

-

Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Quantitative Data and Characterization

| Parameter | Value | Reference |

| Typical Yield | 52% | [2] |

| Melting Point | 48 °C | [2] |

| Appearance | Crystalline solid | |

| ¹H NMR (CDCl₃) | δ = 2.04 (s, 6H), 5.91 (s, 2H), 7.22 (m, 2H), 7.44 (m, 3H) | [2] |

| ¹³C NMR (CDCl₃) | δ = 13.05, 105.64, 127.64, 128.81, 129.06, 139.00 | [2] |

| FT-IR (CCl₄) | 3068, 2921, 1600, 1499, 1440, 1402, 1322, 695 cm⁻¹ | [2] |

Step 2: Vilsmeier-Haack Formylation of the Pyrrole Core

The Vilsmeier-Haack reaction is a versatile and mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] It utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4]

Mechanistic Insights and Regioselectivity

The mechanism of the Vilsmeier-Haack reaction can be understood in three key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, the active formylating agent.[4][7]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of 2,5-dimethyl-1-phenyl-1H-pyrrole attacks the Vilsmeier reagent. This electrophilic attack results in the formation of an iminium ion intermediate, with the formyl group precursor attached to the pyrrole ring.[7]

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final carbaldehyde product.[3][7]

Regioselectivity: For N-substituted pyrroles, formylation can occur at either the C-2 (α) or C-3 (β) positions. In the case of 2,5-dimethyl-1-phenyl-1H-pyrrole, the α-positions (C-2 and C-5) are blocked by methyl groups. Therefore, the electrophilic attack is directed to the available β-positions (C-3 and C-4). The substitution at the C-3 position is generally favored due to a combination of steric and electronic factors. The bulky N-phenyl group can sterically hinder the approach of the Vilsmeier reagent to the adjacent positions, making the C-3 position more accessible.

Validated Experimental Protocol

This general, yet robust, protocol for the Vilsmeier-Haack formylation of electron-rich aromatic compounds can be effectively applied to the synthesis of the target molecule.[7]

Materials:

-

2,5-Dimethyl-1-phenyl-1H-pyrrole (substrate, 1.0 equiv)

-

N,N-Dimethylformamide (DMF) (as solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (to form the Vilsmeier reagent in situ) or pre-formed (Chloromethylene)dimethyliminium Chloride (Vilsmeier salt, 1.5 equiv)

-

Sodium Acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation (In Situ): In a flask cooled to 0 °C, slowly add POCl₃ (1.1 equiv) to a solution of the pyrrole substrate in DMF. Stir the mixture at this temperature for 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Carefully add a solution of sodium acetate (approx. 5-6 equiv) in water to hydrolyze the iminium intermediate and neutralize the acidic components. Stir for 10-15 minutes at 0 °C.

-

Dilute the mixture with water and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure this compound.

Quantitative Data and Characterization

| Parameter | Value | Reference(s) |

| Typical Yield | ~77% (based on general procedure) | [7] |

| Melting Point | 88-90 °C | [8] |

| Appearance | Powder | [8] |

| Molecular Formula | C₁₃H₁₃NO | [1][9] |

| Molecular Weight | 199.25 g/mol | [1][9] |

Conclusion

The synthesis of this compound is reliably achieved through a sequential Paal-Knorr condensation and Vilsmeier-Haack formylation. This guide has provided a detailed examination of the mechanistic underpinnings of each reaction, alongside validated, step-by-step protocols that ensure reproducibility. The causality behind experimental choices, particularly concerning catalyst selection in the Paal-Knorr synthesis and the regioselectivity of the Vilsmeier-Haack reaction, has been elucidated to provide a deeper understanding for the practicing scientist. By following the methodologies outlined in this document, researchers and drug development professionals can confidently synthesize this valuable heterocyclic building block for a wide range of applications.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. GSRS [gsrs.ncats.nih.gov]

IUPAC name for 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. The pyrrole ring is a fundamental scaffold in a multitude of pharmacologically significant compounds, and its functionalization dictates its biological activity and material properties.[1][2] This document delves into the molecule's structural attributes, validated synthesis protocols, and its role as a versatile intermediate. We will explore its applications in the development of therapeutic agents, such as kinase inhibitors and antimalarials, and its utility in the fabrication of organic electronic materials.[3][4][5] Detailed experimental methodologies for its synthesis, characterization, and preliminary biological evaluation are provided to equip researchers and drug development professionals with actionable, field-proven insights.

Introduction: The Significance of the Functionalized Pyrrole Scaffold

The pyrrole nucleus, an electron-rich five-membered aromatic heterocycle, is a privileged structure in drug discovery.[2][6] It is a core component of numerous natural products and clinically approved drugs, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][7][8] The biological efficacy of pyrrole derivatives is profoundly influenced by the nature and position of substituents on the pyrrole ring.[1]

This compound (Compound 1 ) is a strategically functionalized derivative. The methyl groups at positions 2 and 5 enhance the stability and lipophilicity of the ring, while the N-phenyl group modulates its electronic properties and spatial conformation. Critically, the carbaldehyde (formyl) group at the C-3 position serves as a versatile chemical handle for further molecular elaboration, making it an invaluable intermediate for constructing complex molecular architectures.[3] This guide will elucidate the synthesis and potential of this key building block.

Physicochemical Properties and Structural Elucidation

The identity and purity of Compound 1 are established through a combination of spectroscopic and physical data. These properties are crucial for ensuring the reliability of subsequent reactions and biological assays.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [9][10] |

| Synonyms | 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 3-Formyl-2,5-dimethyl-1-phenylpyrrole | [4][9][11] |

| CAS Number | 83-18-1 | [4][9][12] |

| Molecular Formula | C₁₃H₁₃NO | [3][4][11] |

| Molecular Weight | 199.25 g/mol | [3][4][11] |

| Melting Point | 89-90 °C | [4][5][9] |

| Boiling Point | 190 °C @ 12 Torr | [4] |

| Appearance | White to pale brown crystalline powder | [12] |

| SMILES | CC1=CC(=C(N1C2=CC=CC=C2)C)C=O | [9] |

| InChI Key | LNROIXNEIZSESG-UHFFFAOYSA-N | [9][11] |

Synthesis Methodologies: A Two-Stage Approach

The synthesis of Compound 1 is most efficiently achieved through a two-stage process. First, the core pyrrole ring is constructed via the Paal-Knorr synthesis, followed by the introduction of the C-3 aldehyde group using the Vilsmeier-Haack reaction. This approach provides a reliable and scalable route to the target molecule.

Stage 1: Paal-Knorr Synthesis of the Pyrrole Core

The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine to form a pyrrole.[13][14][15] This reaction is a cornerstone of heterocyclic chemistry due to its simplicity and efficiency.[6] For the synthesis of the 2,5-dimethyl-1-phenyl-1H-pyrrole backbone, 2,5-hexanedione is reacted with aniline.

Causality behind Experimental Choices:

-

Reactants: 2,5-hexanedione provides the four carbon atoms of the pyrrole ring, while aniline serves as the nitrogen source and introduces the N-phenyl substituent.

-

Catalyst: A weak acid like acetic acid is often used to catalyze the reaction by protonating a carbonyl group, which facilitates the initial nucleophilic attack by the amine.[13] However, the reaction can also proceed under neutral conditions.[13][16]

-

Solvent: Solvents like methanol or ethanol are suitable, though greener methods using water as the medium have also been developed.[16][17]

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol) and aniline (9.3 g, 0.1 mol).[17]

-

Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,5-dimethyl-1-phenyl-1H-pyrrole. Further purification can be achieved by vacuum distillation.

Stage 2: Vilsmeier-Haack Formylation of the Pyrrole Core

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring.[18][19] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[18][20]

Causality behind Experimental Choices:

-

Regioselectivity: Formylation of N-substituted pyrroles typically occurs at the more electron-rich α-position (C-2 or C-5).[18] However, since the C-2 and C-5 positions are already substituted with methyl groups in our substrate, the reaction is directed to the β-position (C-3 or C-4). This steric hindrance is key to achieving the desired 3-carbaldehyde product.[21]

-

Reagents: DMF and POCl₃ are the classic, cost-effective reagents for generating the Vilsmeier electrophile.[20] The reaction is typically run at low temperatures to control its exothermicity.

-

Vilsmeier Reagent Preparation: In a three-necked flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2,5-dimethyl-1-phenyl-1H-pyrrole (1 equivalent) in DMF (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 3-4 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

-

Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[9]

Overall Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final product.

Caption: Synthetic workflow for the target compound.

Applications in Drug Discovery and Materials Science

The utility of Compound 1 stems from the reactive aldehyde group, which provides a gateway to a vast chemical space.

Role as a Versatile Synthetic Intermediate

The formyl group is readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. This makes it a valuable starting point for creating libraries of compounds for high-throughput screening.[3]

Caption: Key transformations of the C-3 carbaldehyde.

Applications

-

Pharmaceuticals: The compound is a documented reagent in the discovery of pyrrolone-based antimalarials.[4][5] Its derivatives are also investigated as kinase inhibitors and anti-inflammatory agents, where the pyrrole scaffold can mimic the hinge-binding motifs of ATP.[3][8]

-

Materials Science: The conjugated π-system of the pyrrole ring, extended by the phenyl group, makes this molecule a candidate for use in organic semiconductors. Further derivatization can tune its optoelectronic properties for applications in devices like OLEDs.[3]

-

Dyes and Probes: The electron-rich aromatic system allows for the synthesis of dyes and fluorescent probes.[3]

Biological Activity of Related Pyrrole Scaffolds

While specific biological data for Compound 1 is sparse as it is primarily an intermediate, the broader class of substituted pyrroles is rich in bioactivity. The data below for related compounds provides a validated context for the potential of scaffolds derived from Compound 1 .[1]

| Compound Class | Target/Cell Line | Activity Metric | Reported Value | Source |

| Pyrrole-Indole Hybrid | T47D (Breast Cancer) | IC₅₀ | 2.4 µM | [1] |

| Alkynylated Pyrrole | A549 (Lung Carcinoma) | IC₅₀ | 3.49 µM | [1] |

| 1,5-Diarylpyrrole Deriv. | Cyclooxygenase-2 (COX-2) | IC₅₀ | Varies (nM range) | [8] |

| Pyrrolotriazines | Anaplastic Lymphoma Kinase (ALK) | IC₅₀ | 3–57 nM | [7] |

This data underscores the potential of the pyrrole core as a pharmacophore for potent and selective inhibitors of various biological targets.[7]

Standardized Experimental Protocols

To ensure reproducibility and data integrity, standardized protocols for characterization and preliminary biological screening are essential.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show singlets for the two methyl groups, multiplets for the phenyl protons, distinct signals for the two pyrrole ring protons, and a characteristic downfield singlet for the aldehyde proton (~9.7 ppm).

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the methyl, aromatic, and pyrrole carbons, with the carbonyl carbon appearing significantly downfield (>185 ppm).

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method to assess the metabolic activity of cells and is widely used to screen for the cytotoxic potential of novel compounds.[1]

-

Cell Seeding: Plate a human cancer cell line (e.g., A549 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.[1]

-

Compound Preparation: Prepare a stock solution of the test compound (derived from Compound 1 ) in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate whose strategic design—a stable, substituted pyrrole core functionalized with a reactive aldehyde—provides a robust platform for chemical innovation. Its established synthesis is efficient and scalable, making it accessible for both academic research and industrial drug development. Future work will undoubtedly focus on leveraging this building block to create novel, diverse libraries of compounds targeting a range of diseases, from cancer to infectious agents, as well as for the development of next-generation organic materials. The principles and protocols outlined in this guide provide a solid, trustworthy foundation for these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE CAS#: 83-18-1 [amp.chemicalbook.com]

- 5. Cas 83-18-1,2,5-DIMETHYL-1-PHENYLPYRROLE-3-CARBOXALDEHYDE | lookchem [lookchem.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Buy this compound | 83-18-1 [smolecule.com]

- 10. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% | Fisher Scientific [fishersci.ca]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. 2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde, 98+% 25 g | Request for Quote [thermofisher.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 20. ijpcbs.com [ijpcbs.com]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to the Solubility and Stability of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is a heterocyclic aromatic aldehyde with applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1] A thorough understanding of its physicochemical properties, particularly solubility and chemical stability, is paramount for its effective use in drug discovery, process development, and formulation. Inconsistent solubility can impede reaction kinetics and purification, while uncharacterized instability can lead to the formation of unknown impurities, compromising the safety and efficacy of the final product.